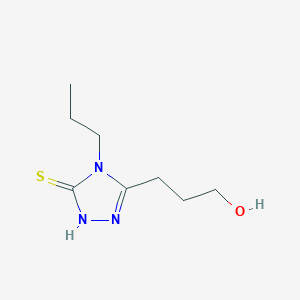![molecular formula C19H22Cl2O4 B5037055 1,5-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene](/img/structure/B5037055.png)
1,5-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene is a complex organic compound with the molecular formula C19H22Cl2O4. It is known for its applications in various fields, including agriculture, where it is used as a selective herbicide. This compound is part of the diphenyl ether herbicides, which are recognized for their broad-spectrum weed control and low toxicity to humans and animals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Halogenation: Introduction of chlorine atoms into the benzene ring.
Etherification: Formation of ether bonds by reacting phenols with ethylene oxide derivatives.
Alkylation: Introduction of the ethoxy group through reactions with ethyl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
1,5-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups.
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the ether linkages or the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the aromatic ring or ether linkages.
科学研究应用
1,5-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene has several scientific research applications:
Agriculture: Used as a selective herbicide to control weeds in crops like soybeans, cotton, and vegetables.
Environmental Studies: Studied for its effects on soil microorganisms and its potential use in organic farming systems.
Chemistry: Utilized in research on etherification and halogenation reactions.
Biology and Medicine: Investigated for its potential effects on biological systems and its low toxicity to humans and animals.
作用机制
The primary mechanism of action of 1,5-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is essential for the synthesis of chlorophyll in plants. By inhibiting PPO, the compound prevents the formation of chlorophyll, leading to the death of the plant. This mechanism makes it an effective contact herbicide, as it must come into contact with the plant to be effective.
相似化合物的比较
Similar Compounds
1,3-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene:
1,5-Dichloro-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene: A closely related compound with slight variations in the position of the ethoxy group.
Uniqueness
1,5-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene is unique due to its specific molecular structure, which provides a balance between efficacy and low toxicity. Its ability to inhibit PPO effectively makes it a valuable tool in weed management, particularly in crops where selective herbicides are essential.
属性
IUPAC Name |
1,5-dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2O4/c1-3-23-17-6-4-5-7-18(17)24-10-8-22-9-11-25-19-14(2)12-15(20)13-16(19)21/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEHQYSQOYZAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=C(C=C(C=C2C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5036977.png)
![N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5036982.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-(5-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5036984.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5036989.png)
![4,4-Dimethyl-3-propan-2-yl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5036994.png)
![N-[4-(butan-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5037012.png)
![ethyl 2-({[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5037027.png)
![4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine;dihydrochloride](/img/structure/B5037033.png)

![4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline](/img/structure/B5037058.png)
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide](/img/structure/B5037065.png)

![2-methoxy-N-(1-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5037074.png)
